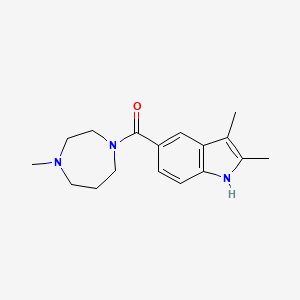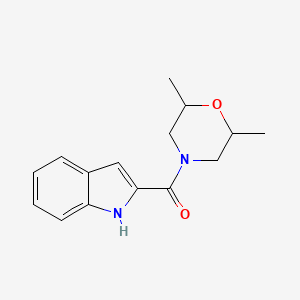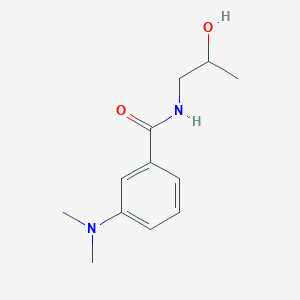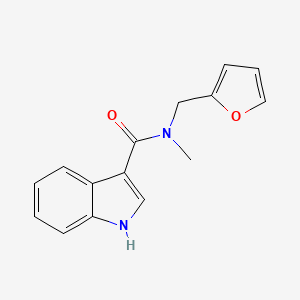![molecular formula C12H12BrNO3 B7541608 methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Methyl (E)-3-(3-bromophenyl)-2-propenoate-2-aminopropanoate and is commonly used in the synthesis of various pharmaceuticals. In
Mécanisme D'action
The mechanism of action of methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation, tumor growth, and bacterial infections.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the growth of various cancer cells and bacterial strains. Additionally, it has been shown to exhibit antioxidant activity and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. It is also relatively stable and can be stored for extended periods. However, it has some limitations such as its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate. One potential direction is the further investigation of its anti-inflammatory and anti-tumor properties. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods and modifications of the compound could lead to the discovery of new therapeutic applications.
Méthodes De Synthèse
Methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate can be synthesized using a variety of methods. The most common method involves the reaction of 3-bromocinnamic acid with methyl glycinate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as the final product.
Applications De Recherche Scientifique
Methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-17-12(16)8-14-11(15)6-5-9-3-2-4-10(13)7-9/h2-7H,8H2,1H3,(H,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUNSQSMJZKLLA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)/C=C/C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)

![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)

![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)



